

6-Bromobenzo[d]isoxazol-3(2H)-one chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1338703

[Get Quote](#)

6-Bromobenzo[d]isoxazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

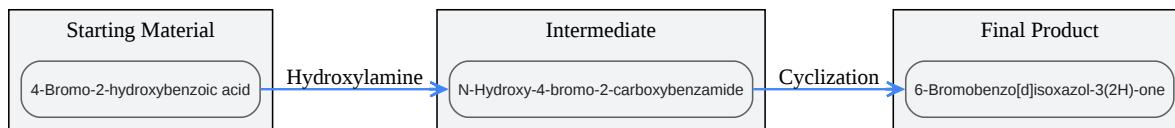
6-Bromobenzo[d]isoxazol-3(2H)-one is a halogenated heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a bromine atom at the 6-position can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents and a subject of interest for chemical and pharmacological research. This technical guide provides a comprehensive overview of the known chemical properties of **6-Bromobenzo[d]isoxazol-3(2H)-one**, including its structural information, physicochemical characteristics, and a plausible synthetic approach based on established methodologies for related compounds.

Core Chemical Properties

While specific experimental data for **6-Bromobenzo[d]isoxazol-3(2H)-one** is limited in publicly available literature, its fundamental properties have been established through supplier

specifications and computational models.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrNO ₂	[1] [2]
Molecular Weight	214.02 g/mol	[1] [2]
CAS Number	65685-51-0	[1] [2]
Appearance	Off-white to yellow solid (reported for the 3-amino derivative)	[3]
Purity	≥97% (typical from commercial suppliers)	[1] [2]
Topological Polar Surface Area (TPSA)	46 Å ²	[2]
logP (calculated)	1.8836	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	0	[2]


Note: Experimental values for melting point, boiling point, and specific solubility in various solvents are not readily available in the reviewed literature. For the structurally similar sulfur-containing compound, 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a melting point of 240-241 °C has been reported, which may serve as a rough estimate.

Synthesis and Reactivity

A specific, validated experimental protocol for the synthesis of **6-Bromobenzo[d]isoxazol-3(2H)-one** is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of benzisoxazole derivatives. A common approach involves the cyclization of a suitably substituted hydroxamic acid.

Plausible Synthetic Pathway

A potential synthetic route could start from 4-bromo-2-hydroxybenzoic acid. This starting material can be converted to its corresponding hydroxamic acid, which can then undergo cyclization to form the desired **6-Bromobenzo[d]isoxazol-3(2H)-one**.

[Click to download full resolution via product page](#)

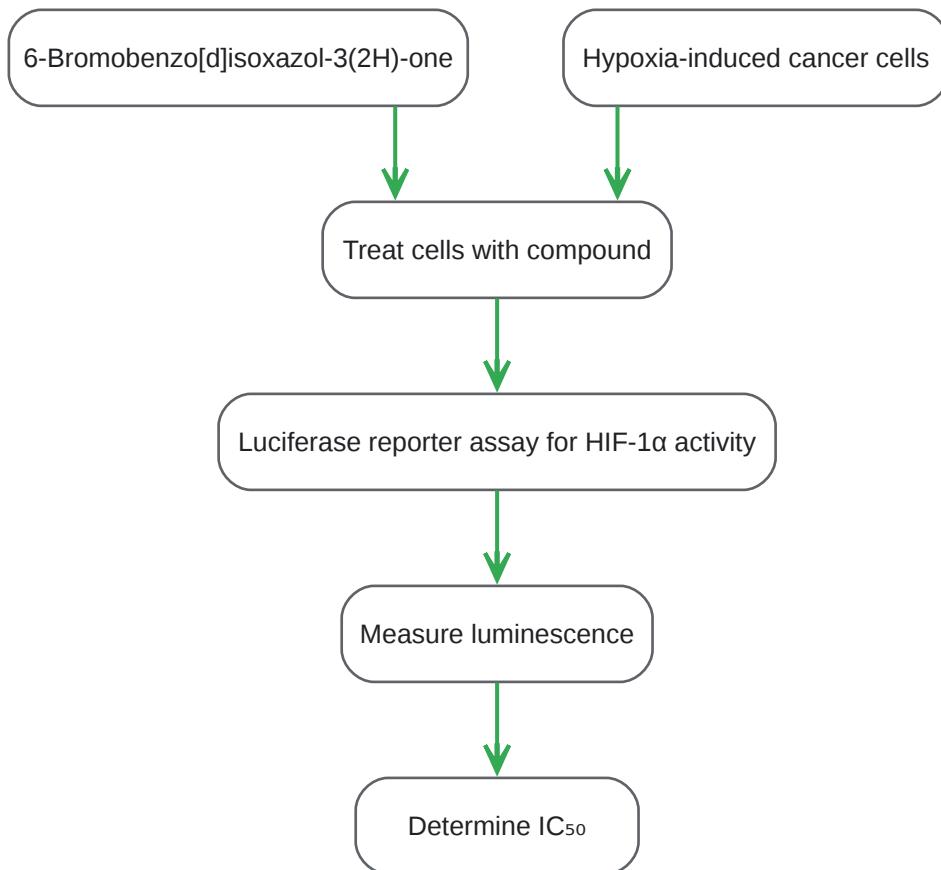
Caption: Plausible synthetic route to **6-Bromobenzo[d]isoxazol-3(2H)-one**.

The reactivity of **6-Bromobenzo[d]isoxazol-3(2H)-one** is expected to be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the inherent reactivity of the isoxazolone ring. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The benzene ring is susceptible to further electrophilic aromatic substitution, with the bromine atom and the isoxazolone ring directing the position of incoming electrophiles.

Spectroscopic Analysis

While specific spectra for **6-Bromobenzo[d]isoxazol-3(2H)-one** are not publicly available, the expected spectral characteristics can be inferred from the analysis of related isoxazole and benzisoxazole structures.

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromine substituent and the fused isoxazolone ring. A broad singlet corresponding to the N-H proton would also be anticipated, which would be exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The


chemical shifts of the aromatic carbons would be influenced by the bromine atom and the fused heterocyclic ring.

- FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the lactam, C=N stretching of the isoxazole ring, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for **6-Bromobenzo[d]isoxazol-3(2H)-one** have not been explicitly reported. However, the broader class of benzo[d]isoxazole derivatives has been investigated for various pharmacological activities. Notably, some benzo[d]isoxazole analogues have been identified as inhibitors of Hypoxia-Inducible Factor-1 α (HIF-1 α) transcription. HIF-1 α is a key regulator of cellular response to hypoxia and is implicated in cancer progression and other diseases.

The general workflow for screening compounds like **6-Bromobenzo[d]isoxazol-3(2H)-one** for HIF-1 α inhibitory activity would typically involve cell-based assays.

[Click to download full resolution via product page](#)

Caption: General workflow for screening HIF-1 α inhibitors.

Conclusion

6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical entity with potential for further exploration in drug discovery and materials science. While a comprehensive experimental dataset for its chemical and physical properties is currently lacking in the public domain, this guide provides the foundational knowledge based on available data and established chemical principles. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications. Researchers are encouraged to perform detailed analytical studies and biological screenings to build upon the information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [6-Bromobenzo[d]isoxazol-3(2H)-one chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338703#6-bromobenzo-d-isoxazol-3-2h-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com